molecular formula C23H25N3O B2375020 N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-82-4

N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No. B2375020
CAS RN: 899750-82-4
M. Wt: 359.473
InChI Key: CBUIVSWWNFSEHG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C23H25N3O and its molecular weight is 359.473. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis : Research has shown the synthesis of structurally related compounds, emphasizing the importance of X-ray diffraction and NMR solution studies to understand their molecular structures (Quiroga et al., 1999).

  • Cytotoxic Properties : A study conducted in 2020 explored the synthesis of similar compounds, revealing their cytotoxic properties against cancer cell lines. This demonstrates the potential application of such compounds in cancer research (Mansour et al., 2020).

  • Chemical Reactivity Studies : In 1966, research on the addition reactions of compounds related to N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide showed the formation of various heterocyclic compounds, highlighting the chemical reactivity and potential for creating diverse derivatives (Acheson & Foxton, 1966).

  • Anticancer Activity Evaluation : In 2012, analogues of this compound were synthesized and evaluated for their anticancer activity, showing significant activity against various cancer cell lines. This suggests the potential use of these compounds in developing new anticancer therapies (Ahsan, 2012).

  • Synthesis of Heterocyclic Compounds : Research in 2005 detailed the synthesis of various heterocyclic compounds from similar structures, demonstrating the versatility of these compounds in organic chemistry (Abdelhamid & Alkhodshi, 2005).

  • Development of Novel Ligands : A study in 2019 described the synthesis of novel pyrrolo[1,2-a]pyrazine ligands, which showed significant anxiolytic activity. This opens avenues for their use in developing new drugs for anxiety disorders (Yarkova et al., 2019).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-16-6-9-19(10-7-16)22-21-5-4-12-25(21)13-14-26(22)23(27)24-20-11-8-17(2)18(3)15-20/h4-12,15,22H,13-14H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUIVSWWNFSEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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